![molecular formula C14H10N2OS B11952129 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)
2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol is a Schiff base compound characterized by the presence of an azomethine group (-C=N-) linking a benzothiazole ring and a phenol group. This compound is known for its planar structure and E-configuration with respect to the C=N bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 2-aminobenzothiazole and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and phenol rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzothiazoles, aminophenols, and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol has been extensively studied for its applications in:
Wirkmechanismus
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol involves its ability to chelate metal ions, which can enhance its biological activity. The compound interacts with molecular targets such as enzymes and receptors, leading to various biochemical effects. The azomethine group plays a crucial role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol
- **2-[(1,3-Benzothiazol-2-yl)iminomethyl]naphthol
- **2-[(1,3-Benzothiazol-2-yl)iminomethyl]aniline
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both benzothiazole and phenol groups, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant bioactivity sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H10N2OS |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
2-[(E)-1,3-benzothiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C14H10N2OS/c17-12-7-3-1-5-10(12)9-15-14-16-11-6-2-4-8-13(11)18-14/h1-9,17H/b15-9+ |
InChI-Schlüssel |
QHXJLHSKVDZVOA-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/C2=NC3=CC=CC=C3S2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



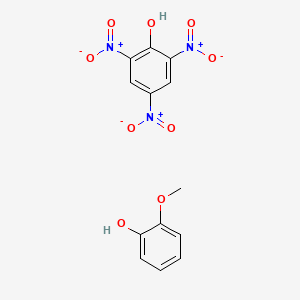

![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)
![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)
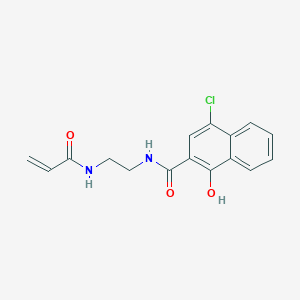



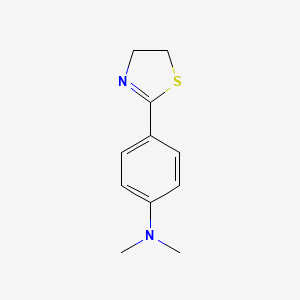
![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)
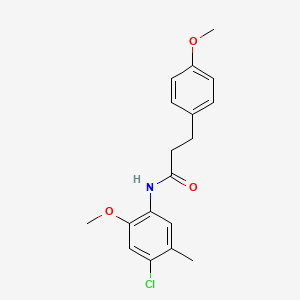
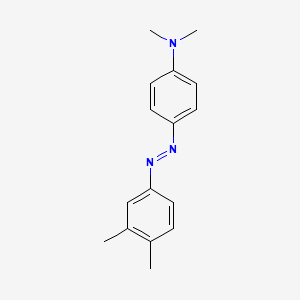
![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)
